molecular formula C21H20ClP B092311 Allyltriphenylphosphonium chloride CAS No. 18480-23-4

Allyltriphenylphosphonium chloride

Cat. No.: B092311
CAS No.: 18480-23-4
M. Wt: 338.8 g/mol
InChI Key: FKMJROWWQOJRJX-UHFFFAOYSA-M
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Description

Allyltriphenylphosphonium chloride is a useful research compound. Its molecular formula is C21H20ClP and its molecular weight is 338.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 126440. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Oxidation of Alcohols and Ethers : Allyltriphenylphosphonium peroxodisulfate, derived from allyltriphenylphosphonium chloride, is used for the oxidation of primary and secondary alcohols, trimethylsilyl, and tetrahydropyranyl ethers to their corresponding carbonyl compounds (Tajbakhsh, Lakouraj, & Fadavi, 2004).

  • Synthesis of Aromatic Compounds : It is used in the synthesis of β-damascenone and α-damascenone, which are important in the fragrance industry. Allyltriphenylphosphorane, prepared from this compound, is used in a method for synthesizing functionalized cyclohexadienes (Büchi & Wuest, 1971).

  • Formation of N-Substituted Salts : Allyltriphenylphosphonium iodide, which can be derived from the chloride form, reacts with amines to form N-substituted (2-aminopropyl)triphenylphosphonium salts (Nesmeyanov et al., 1989).

  • Allyl-Propenyl Rearrangements : In studies of phosphororganic compounds, this compound undergoes rearrangements to form corresponding 1-propenyl compounds (Horner et al., 1970).

  • Synthesis of Sulfur-Containing Salts : A series of 2-(alkylsulfanyl)propyltriphenylphosphonium salts is obtained starting from allyltriphenylphosphonium bromide, indicating similar potential for the chloride form (Grigoryan, 2014).

  • Inhibition of Cholinesterases : Allyltriphenylphosphonium derivatives act as inhibitors of acetylcholinesterase and butyrylcholinesterase, important in neurological research (Brestkin et al., 1986).

  • Halogenation of Hydroxy Groups : Allyltriphenoxyphosphonium chloride is used as a reagent for the halogenation of various compounds, including alcohols and deoxyribonucleosides (Kumar et al., 2001).

  • Deep Eutectic Solvents : It forms deep eutectic solvents with various properties, useful in industrial processes like separation and extraction (Hayyan et al., 2015).

  • Electrochemical Oxidation and Synthesis : Allyltriphenylphosphonium salts are synthesized through electrochemical oxidation, providing a method for the synthesis of cyclic phosphonium salts (Takanami et al., 1990).

  • Thermal Stability and Physical Properties Analysis : The thermal stability and physical properties of phosphonium-based deep eutectic solvents, including those with allyltriphenylphosphonium, are studied for applications in CO2 capture and other industrial processes (Ghaedi et al., 2018).

Safety and Hazards

Allyltriphenylphosphonium chloride is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Properties

IUPAC Name

triphenyl(prop-2-enyl)phosphanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20P.ClH/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h2-17H,1,18H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKMJROWWQOJRJX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10939897
Record name Triphenyl(prop-2-en-1-yl)phosphanium chloride
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Molecular Weight

338.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18480-23-4
Record name Phosphonium, triphenyl-2-propen-1-yl-, chloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18480-23-4
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Record name Allyltriphenylphosphonium chloride
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Record name 18480-23-4
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Record name Triphenyl(prop-2-en-1-yl)phosphanium chloride
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Record name Allyltriphenylphosphonium chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Allyltriphenylphosphonium chloride facilitate the synthesis of functionalized cyclohexadienes, specifically in the context of damascenones?

A1: this compound serves as a precursor to the ylide, Allyltriphenylphosphorane. This ylide reacts with ethyl α-isopropylidene-acetoacetate via a Wittig reaction. [] This reaction forms a new carbon-carbon double bond, yielding ethyl α-safranate, a crucial intermediate in the synthesis of β-damascenone and its isomer α-damascenone. [] This approach offers a new route to synthesize functionalized cyclohexadienes.

Q2: The research mentions an alternative reagent, allyl lithium, for similar reactions. What is the advantage of using Allyltriphenylphosphorane over allyl lithium in these syntheses?

A2: While both reagents can react with suitable substrates to form new carbon-carbon bonds, using Allyltriphenylphosphorane, preferably generated in situ from this compound, offers greater control over the reaction. [] This control is particularly important for the stereoselective formation of the desired alkene isomers in complex molecules like damascenones.

Q3: How does this compound contribute to the synthesis of indoles, as described in the research?

A3: this compound, in the presence of Titanium isopropoxide (Ti(i-PrO)4) and DBU, reacts with specific nitro-aromatic compounds like 1-nitronaphthalenes and 5-nitroquinolines. [] This reaction leads to the formation of 1-hydroxyindoles, which can then be further reduced to the corresponding 2-methylbenzo- and pyridoindoles. [] This method provides a new synthetic pathway for accessing these valuable heterocyclic compounds.

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